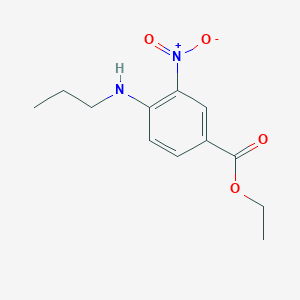

Ethyl 3-nitro-4-(propylamino)benzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-nitro-4-(propylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMLLNIKRQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for Ethyl 3 Nitro 4 Propylamino Benzoate

Strategies for the Synthesis of Ethyl 3-nitro-4-(propylamino)benzoate

The construction of this compound is typically achieved through a multi-step process where the order of reactions is crucial due to the directing effects of the substituents on the aromatic ring. The following sections detail the key transformations involved in the synthesis.

Esterification Routes to Benzoate (B1203000) Scaffold Precursors

The ethyl benzoate moiety is a core component of the target molecule. A common and direct method for its formation is the Fischer esterification of the corresponding benzoic acid precursor. For instance, 4-aminobenzoic acid can be esterified with absolute ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield ethyl 4-aminobenzoate. chegg.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. truman.edu

Similarly, a precursor like 4-chloro-3-nitrobenzoic acid can be converted to its ethyl ester. This is achieved by refluxing the acid in ethanol with a catalytic amount of concentrated sulfuric acid. nih.gov The resulting ethyl 4-chloro-3-nitrobenzoate is a key intermediate that can be further functionalized. nih.govnih.gov

Table 1: Examples of Esterification Reactions for Benzoate Precursors

| Starting Material | Reagents | Product | Reference |

| 4-Aminobenzoic acid | Ethanol, Concentrated H₂SO₄ | Ethyl 4-aminobenzoate | chegg.com |

| 4-Chloro-3-nitrobenzoic acid | Ethanol, Concentrated H₂SO₄ | Ethyl 4-chloro-3-nitrobenzoate | nih.gov |

| 3-Nitro-4-fluoro-benzoic acid | Ethanol, Concentrated H₂SO₄ | Ethyl 3-nitro-4-fluoro-benzoate | prepchem.com |

Nitration Reactions for Introducing the Nitro Functionality

The introduction of the nitro group (-NO₂) onto the benzene (B151609) ring is a classic example of an electrophilic aromatic substitution reaction. truman.eduyoutube.com The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comquora.com

The position of nitration is dictated by the directing effects of the substituents already present on the ring. For example, if starting with a benzoic acid derivative, the carboxylic acid group is a meta-director. truman.edu To achieve the desired substitution pattern for this compound, it is often more strategic to introduce the nitro group at a later stage, guided by an ortho-, para-directing group. For instance, nitration of 4-acetamidobenzoic acid places the nitro group at the 3-position, ortho to the activating acetamido group. google.com The temperature of the reaction is a critical parameter to control, as higher temperatures can lead to the formation of undesired byproducts. truman.edu

Table 2: Conditions for Nitration of Benzoic Acid Derivatives

| Substrate | Nitrating Agent | Key Conditions | Product | Reference |

| Benzoic acid | Conc. HNO₃, Conc. H₂SO₄ | Cold temperature | m-Nitrobenzoic acid | truman.edu |

| 4-Acetamidobenzoic acid | Mixed HNO₃/H₂SO₄ | 0°C to 12°C | 4-Acetamido-3-nitrobenzoic acid | google.com |

Amination Reactions for Incorporating the Propylamino Moiety

The final key step in the synthesis of this compound is the introduction of the propylamino group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. rsc.org In this reaction, a good leaving group on the aromatic ring, such as a halogen, is displaced by the amine nucleophile. The presence of a strongly electron-withdrawing group, like the nitro group, ortho or para to the leaving group is essential to activate the ring towards nucleophilic attack. rsc.org

A direct synthesis of the target compound has been reported by reacting ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. nih.gov Another successful route involves refluxing ethyl 4-chloro-3-nitrobenzoate with n-propylamine in a solvent mixture like tetrahydrofuran. nih.gov

Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Amine | Base/Solvent | Product | Reference |

| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine | DIPEA / Dichloromethane | This compound | nih.gov |

| Ethyl 4-chloro-3-nitrobenzoate | n-Propylamine | Tetrahydrofuran | This compound | nih.gov |

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of polysubstituted benzenes like this compound requires careful planning of the reaction sequence. libretexts.orglibretexts.orgyoutube.com The order in which the substituents are introduced is critical to ensure the correct regiochemistry. libretexts.orglibretexts.org A linear synthesis approach would involve the stepwise modification of a single starting material. For example, one could start with 4-chlorobenzoic acid, perform esterification, followed by nitration, and finally amination.

A plausible multi-step synthesis of this compound could be:

Esterification: Conversion of 4-chloro-3-nitrobenzoic acid to ethyl 4-chloro-3-nitrobenzoate. nih.gov

Amination: Reaction of ethyl 4-chloro-3-nitrobenzoate with propylamine to yield the final product. nih.gov

This sequence is advantageous because the directing effects of the chloro and nitro groups in the starting material are already set for the desired product.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of organic syntheses. In the context of preparing this compound and its analogs, catalytic methods can be particularly beneficial.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in amination reactions. Transition metal-catalyzed nucleophilic aromatic substitutions have been extensively studied. youtube.com Catalysts based on palladium, nickel, and copper are commonly used to facilitate the coupling of aryl halides with amines. youtube.com For instance, a ruthenium(II) catalyst has been shown to enable the SNAr amination of aminopyridines. thieme-connect.de While direct application to the synthesis of this compound might not be widely reported, these catalytic systems are highly relevant for the synthesis of a broad range of N-substituted anilines. The use of a catalyst can often allow for milder reaction conditions and a broader substrate scope compared to uncatalyzed SNAr reactions. youtube.com

Heterogeneous Catalysis

While specific studies on the use of heterogeneous catalysts for the synthesis of this compound are not extensively documented, the principles of heterogeneous catalysis can be applied to this reaction. The core transformation is a nucleophilic aromatic substitution, a reaction class where heterogeneous catalysts can offer significant advantages, including ease of separation, potential for recycling, and improved stability.

For the amination of halo-nitroaromatic compounds, various heterogeneous catalytic systems have been explored. These often involve supported metal catalysts or metal oxides that can facilitate the substitution reaction. For instance, catalysts based on palladium, copper, or nickel supported on materials like activated carbon, alumina, or zeolites could potentially be employed. These catalysts can activate the C-X bond (where X is a halogen) of the starting material, ethyl 4-halo-3-nitrobenzoate, making it more susceptible to nucleophilic attack by propylamine.

A hypothetical heterogeneous catalytic system for the synthesis could involve a packed-bed reactor where a solution of ethyl 4-chloro-3-nitrobenzoate and propylamine is passed through a solid catalyst bed. The reaction parameters, such as temperature, pressure, and flow rate, would need to be optimized to maximize the yield and selectivity towards the desired product.

Table 1: Potential Heterogeneous Catalysts for Nucleophilic Aromatic Substitution

| Catalyst Type | Support Material | Potential Advantages |

| Palladium-based | Activated Carbon | High activity, good for C-N bond formation |

| Copper-based | Alumina, Silica (B1680970) | Lower cost, effective for amination reactions |

| Metal Oxides (e.g., V₂O₅/TiO₂) | Titania | Recyclable, aligns with green chemistry principles rsc.org |

Research into related reactions, such as the direct carbonylation of nitroaromatic compounds, has also highlighted the potential of multi-metallic heterogeneous catalysts. google.com While not a direct analogue, this demonstrates the ongoing development of solid catalysts for transformations of nitroaromatic compounds.

Organocatalysis in Nitro-Aminobenzoate Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that can provide high levels of stereoselectivity and enantioselectivity. princeton.edu In the context of synthesizing nitro-aminobenzoates, organocatalysts could play a role in activating either the electrophile (the nitrobenzoate) or the nucleophile (propylamine).

For instance, a Lewis basic organocatalyst, such as a chiral amine or phosphine, could interact with the propylamine, increasing its nucleophilicity and facilitating the attack on the aromatic ring. Conversely, a Brønsted acid organocatalyst could protonate the nitro group of the ethyl 4-halo-3-nitrobenzoate, thereby activating the aromatic ring towards nucleophilic attack.

Bifunctional organocatalysts, which possess both acidic and basic moieties, have shown great promise in promoting reactions involving nitro compounds. primescholars.com A thiourea-based catalyst, for example, could activate the nitrobenzoate through hydrogen bonding while simultaneously activating the propylamine via its basic site. This dual activation could lead to milder reaction conditions and improved efficiency. While the synthesis of achiral this compound does not require enantioselective catalysis, the principles of organocatalytic activation are still highly relevant for improving reaction rates and yields.

The Strecker reaction, a classic method for synthesizing α-aminonitriles, has been a fertile ground for the development of organocatalysts, demonstrating their utility in C-N bond formation. researchgate.net The insights gained from such systems could be translated to the N-alkylation of aromatic amines.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. chemrxiv.org This can be achieved through various strategies, including the use of environmentally benign solvents, improving atom economy, and developing sustainable synthetic pathways.

Traditional organic reactions often rely on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives or to eliminate the need for a solvent altogether. researchgate.netmdpi.comnih.gov

For the synthesis of this compound, the use of propylamine itself as both reactant and solvent could be explored, particularly if it is a liquid at the desired reaction temperature. This would constitute a solvent-free approach. Alternatively, the reaction could be conducted in environmentally benign solvents such as water, ethanol, or ionic liquids. researchgate.netmdpi.com Water is a particularly attractive green solvent, and some nucleophilic aromatic substitution reactions have been successfully carried out in aqueous media, sometimes with the aid of a phase-transfer catalyst. nih.gov

Table 2: Green Solvent Alternatives for Nitrobenzoate Synthesis

| Solvent | Classification | Rationale for Use |

| Water | Environmentally Benign | Non-toxic, non-flammable, readily available mdpi.com |

| Ethanol | Bio-based | Renewable, lower toxicity than many organic solvents |

| Ionic Liquids | Green Solvent | Low vapor pressure, tunable properties mdpi.com |

| Propylamine (excess) | Solvent-Free | Reactant also serves as the solvent |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from ethyl 4-chloro-3-nitrobenzoate and propylamine can be analyzed for its atom economy. The reaction produces the desired product and a salt byproduct (propylammonium chloride if a base is not used, or a simple halide salt if a stoichiometric base is used).

Calculation of Atom Economy:

The reaction can be represented as: C₉H₈ClNO₄ + C₃H₉N → C₁₂H₁₆N₂O₄ + HCl

Molecular Weights:

Ethyl 4-chloro-3-nitrobenzoate (C₉H₈ClNO₄): 230.62 g/mol

Propylamine (C₃H₉N): 59.11 g/mol

this compound (C₁₂H₁₆N₂O₄): 252.27 g/mol

Hydrogen Chloride (HCl): 36.46 g/mol

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 % Atom Economy = (252.27 / (230.62 + 59.11)) x 100 ≈ 87.0%

Developing a truly sustainable pathway for the synthesis of this compound would involve a holistic approach, considering the entire lifecycle of the process. This could include:

Starting materials from renewable resources: While the aromatic core is typically derived from petrochemicals, research into bio-based aromatic compounds could provide more sustainable feedstocks in the future.

Catalytic methods: As discussed, the use of recyclable heterogeneous or organocatalysts can reduce waste compared to stoichiometric reagents. rsc.org

Energy efficiency: Utilizing milder reaction conditions, perhaps enabled by catalysis, can lower the energy consumption of the process.

Waste minimization: Designing the synthesis to produce minimal byproducts and using recyclable solvents are key to reducing waste.

One potential sustainable strategy is the reductive N-alkylation of a nitro compound, which combines the reduction of a nitro group and the formation of a C-N bond in a single step. ionike.comnih.gov For example, a process that starts with a dinitro- or nitro-hydroxy-benzoic acid derivative and uses a green reducing agent and propylamine could be an alternative sustainable route.

Flow Chemistry and Continuous Processing in the Synthesis of Related Nitro-Aromatic Compounds

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for reactions that are exothermic or involve hazardous reagents, as is often the case with nitroaromatic compounds. olonspa.com The small reaction volumes and high surface-area-to-volume ratio in flow reactors allow for excellent heat and mass transfer, leading to better control over reaction conditions and improved safety.

The nucleophilic aromatic substitution to produce this compound is well-suited for a flow chemistry approach. A flow setup would involve continuously pumping solutions of the reactants through a heated tube or a packed-bed reactor containing a catalyst. This would allow for:

Enhanced safety: The small quantities of reactants at any given time minimize the risk associated with handling nitro compounds.

Improved efficiency: The precise control over temperature and residence time can lead to higher yields and selectivities.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Studies on the nucleophilic aromatic substitution of other nitroarenes, such as 4-fluoro-1-nitrobenzene, have demonstrated the benefits of flow chemistry, including accelerated reaction rates at elevated temperatures and pressures. researchgate.net These findings strongly suggest that a continuous process for the synthesis of this compound would be a viable and advantageous approach.

Table 3: Comparison of Batch vs. Flow Synthesis for Nitroaromatic Compounds

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes | Enhanced safety with small volumes |

| Heat Transfer | Often inefficient, risk of hotspots | Excellent heat transfer, precise temperature control |

| Scalability | Requires larger reactors | Achieved by longer run times or parallelization |

| Process Control | Less precise | Precise control over reaction parameters |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step continuous processes |

Reaction Mechanisms and Kinetic Studies Involving Ethyl 3 Nitro 4 Propylamino Benzoate

Mechanistic Investigations of the Formation of Ethyl 3-nitro-4-(propylamino)benzoate

The formation of this compound typically involves a multi-step synthesis that combines nitration, amination, and esterification. The sequence of these steps can vary, but each proceeds through a distinct and well-studied reaction mechanism.

The introduction of a nitro group (-NO₂) onto the benzene (B151609) ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. nih.gov This step is fundamental in creating the 3-nitro substitution pattern on the benzoate (B1203000) core. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The mechanism proceeds in two main stages:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

Attack on the Aromatic Ring : The nitronium ion attacks the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The formation of this complex is typically the rate-determining step of the reaction.

Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic system and yielding the nitroaromatic compound. libretexts.org

When nitrating a substituted benzene ring, the existing substituents direct the position of the incoming nitro group. For instance, in a precursor like ethyl 4-chlorobenzoate, the ester group is a deactivating meta-director, while the chlorine atom is a deactivating ortho-, para-director. The resulting substitution pattern is influenced by the interplay of these electronic effects.

The introduction of the propylamino group at the C-4 position, adjacent to the nitro group, typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. nih.govnih.gov This reaction is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as a nitro group, and possess a good leaving group, like a halogen. youtube.com The synthesis of the title compound has been achieved by reacting ethyl 4-chloro-3-nitrobenzoate or ethyl 4-fluoro-3-nitrobenzoate with propylamine (B44156). nih.govnih.gov

The SₙAr mechanism is a two-step addition-elimination process:

Nucleophilic Attack : The nucleophile, in this case, propylamine, attacks the electron-deficient carbon atom that is bonded to the leaving group (e.g., chlorine or fluorine). This step is possible because the powerful electron-withdrawing nitro group, positioned ortho to the leaving group, significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. The formation of this complex is generally the rate-determining step.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion). youtube.com This step is typically fast and results in the final substituted product, this compound.

Fluorine is often an excellent leaving group in SₙAr reactions, sometimes even better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial nucleophilic attack. youtube.com

The ethyl ester group in the molecule is formed through an esterification reaction, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (e.g., 3-nitro-4-(propylamino)benzoic acid) with an alcohol (ethanol).

The mechanism is a reversible, multi-step process:

Protonation of the Carbonyl : The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. dnu.dp.ua

Nucleophilic Attack : A molecule of ethanol (B145695) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

Deprotonation : The protonated ester is deprotonated by a weak base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

Because the reaction is in equilibrium, the formation of the ester is often driven to completion by using an excess of the alcohol or by removing water as it is formed, for example, through azeotropic distillation. google.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The rates and equilibria of the synthetic steps involved in producing this compound are influenced by reaction conditions and the intrinsic energetic properties of the reactants and intermediates.

While specific kinetic models for the synthesis of this compound are not extensively detailed in the literature, the kinetics of the individual reaction types are well-understood.

Nitration : The rate of electrophilic nitration is dependent on the concentration of both the aromatic substrate and the nitronium ion. The rate-determining step is the formation of the arenium ion, and its activation energy is influenced by the electron density of the aromatic ring. Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it.

Nucleophilic Aromatic Substitution : The rate of the SₙAr reaction is highly dependent on the nature of the leaving group and the strength of the electron-withdrawing substituent. The reaction typically follows second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. The rate is significantly enhanced by the presence of the nitro group ortho or para to the leaving group.

Esterification : The kinetics of acid-catalyzed esterification have been modeled extensively. For instance, studies on the esterification of benzoic acid with alcohols show that the reaction follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The effective rate constant can be used to calculate the forward and reverse reaction constants.

The following table presents kinetic data from a study on the esterification of benzoic acid with 1-butanol (B46404), which serves as a model for the esterification process. dnu.dp.ua

| Temperature (K) | Effective Rate Constant (keff) x 104, s-1 | Forward Rate Constant (k1) x 104, s-1 | Reverse Rate Constant (k-1) x 104, s-1 |

|---|---|---|---|

| 365.2 | 1.58 | 1.25 | 0.33 |

| 373.7 | 2.93 | 2.32 | 0.61 |

| 381.5 | 4.75 | 3.76 | 0.99 |

| 389.4 | 7.78 | 6.16 | 1.62 |

Nitration and SₙAr : Electrophilic and nucleophilic aromatic substitution reactions that result in the formation of stable aromatic products are generally thermodynamically favorable and effectively irreversible under typical laboratory conditions. The large negative Gibbs free energy change is driven by the restoration of the highly stable aromatic ring.

Esterification : Fischer esterification is a classic example of a reaction governed by equilibrium. dnu.dp.ua The position of the equilibrium is influenced by temperature and the relative concentrations of reactants and products. The thermodynamic parameters, such as activation energy (Eₐ), enthalpy (ΔH), and entropy (ΔS) changes, dictate the spontaneity and equilibrium constant of the reaction.

Thermodynamic parameters for the esterification of benzoic acid with 1-butanol provide insight into the energetics of this type of transformation. dnu.dp.ua

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Forward Reaction, Eₐ₁) | 58.40 | kJ·mol⁻¹ |

| Activation Energy (Reverse Reaction, Eₐ₋₁) | 57.70 | kJ·mol⁻¹ |

| Thermal Effect (ΔH) | 622 | J·mol⁻¹ |

| Entropy Change (ΔS) | -12.8 | J·(mol·K)⁻¹ |

The small positive enthalpy change indicates the reaction is slightly endothermic, while the negative entropy change reflects a decrease in disorder as two reactant molecules combine to form two product molecules (ester and water), but with less translational freedom. These values underscore the importance of reaction conditions in shifting the equilibrium to favor product formation.

Photochemical and Electrochemical Reactivity of this compound and Analogues

The reactivity of this compound and its analogues under photochemical and electrochemical conditions is a subject of significant interest, largely owing to the versatile chemistry of the nitroaromatic functionality. The interplay between the electron-withdrawing nitro group and the electron-donating propylamino group on the benzoate ring dictates the compound's behavior upon exposure to light or electric current.

Photochemical Transformations

The photochemistry of nitroaromatic compounds is characterized by a variety of potential reaction pathways, including reduction of the nitro group, nucleophilic aromatic substitution, and rearrangements. While specific studies on the photochemical transformations of this compound are not extensively documented, the behavior of analogous 4-substituted nitrobenzenes provides a strong predictive framework.

The primary photochemical process for many nitroaromatic compounds involves the excitation of the molecule to a triplet state upon absorption of UV-Vis light. rsc.org In the presence of a hydrogen donor, such as an amine, this excited state can initiate a reduction cascade. For instance, the photoreduction of nitro compounds in the presence of triethylamine (B128534) has been shown to proceed via the formation of a nitrobenzene (B124822) radical anion. rsc.org In the case of this compound, the propylamino group itself, or an external amine, could serve as the electron and proton donor.

A notable photochemical reaction is the reduction of nitroarenes to the corresponding anilines. A transition-metal- and photosensitizer-free method has been developed utilizing sodium iodide (NaI) and triphenylphosphine (B44618) (PPh3) to achieve this transformation. organic-chemistry.org This process is believed to occur through a photoinduced electron-donor-acceptor (EDA) complex. organic-chemistry.org This type of reaction highlights a potential pathway for the conversion of this compound to its corresponding amino derivative under photochemical conditions.

The presence of substituents on the aromatic ring significantly influences the photochemical reactivity. Electron-donating groups, like the propylamino group, can affect the energy of the excited state and the stability of reaction intermediates. In some cases, nucleophilic photosubstitution of the nitro group can occur, particularly in aqueous solutions, leading to the introduction of other functional groups onto the aromatic ring. researchgate.net

| Photochemical Transformation | Reagents/Conditions | Potential Products | Mechanistic Feature |

| Photoreduction | Triethylamine, UV light | Nitro radical anion, Nitroso derivative | Interaction of the nitro compound's triplet state with the amine. rsc.org |

| Reduction to Aniline (B41778) | NaI, PPh3, light | Diaminobenzoate derivative | Formation of a photoinduced electron-donor-acceptor (EDA) complex. organic-chemistry.org |

| Photosubstitution | Aqueous solution, UV light | Hydroxylated or other substituted derivatives | Photo-induced addition followed by elimination of the nitro group. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Nitro 4 Propylamino Benzoate

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition. For Ethyl 3-nitro-4-(propylamino)benzoate, with a molecular formula of C₁₂H₁₆N₂O₄, HRMS provides an accurate mass measurement, distinguishing it from other compounds with the same nominal mass. nih.gov

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element. This calculated value is then compared against the experimentally measured mass. The small difference between these values, typically in parts per million (ppm), confirms the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molar Mass | 252.27 g/mol |

| Theoretical Exact Mass | 252.11101 u |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) offers detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not detailed in the provided sources, the fragmentation behavior of related nitroaromatic compounds, particularly aminonitrobenzoic acids, allows for the postulation of a likely fragmentation pathway. nih.gov

In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion. Collision-induced dissociation would likely initiate characteristic fragmentation patterns for this class of compounds. Key fragmentation reactions would include decarboxylation (loss of CO₂) and the loss of nitro (NO₂) and nitric oxide (NO) groups from the aromatic ring. nih.gov The expulsion of these neutral molecules leads to the formation of various stable radical anions, which are diagnostic for the compound's structure. nih.gov

X-ray Crystallography and Solid-State Structural Investigations of this compound

Intermolecular Interactions and Packing Arrangements

The solid-state structure of this compound is stabilized by a network of intra- and intermolecular interactions. Intramolecular N—H⋯O and C—H⋯O hydrogen bonds lead to the formation of S(6) and S(5) ring motifs, respectively. nih.govnih.gov

In the crystal packing, neighboring molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov One study highlights that these interactions link molecules into centrosymmetric dimers. nih.gov A particularly interesting feature is the presence of short intermolecular O···O interactions, with distances of 2.914 (5) Å and 2.984 (5) Å reported. researchgate.net These distances are shorter than the sum of the van der Waals radii of oxygen atoms, indicating a significant attractive interaction. researchgate.net These O···O and N—H⋯O interactions combine to create a stacking arrangement of the molecules along the a-axis. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-fluoro-3-nitrobenzoate |

| N,N-diisopropylethylamine |

| Propylamine (B44156) |

| Dichloromethane |

| Sodium Carbonate |

| Magnesium Sulfate |

| Ethyl 4-chloro-3-nitrobenzoate |

| Tetrahydrofuran |

Mechanistic and Molecular Interaction Studies of Ethyl 3 Nitro 4 Propylamino Benzoate in Biological Systems in Vitro and Theoretical Perspectives

Investigations of Molecular Recognition and Binding Affinities (In Vitro/Theoretical)

The biological activity of a compound is fundamentally linked to its ability to recognize and bind to specific molecular targets within a biological system. For Ethyl 3-nitro-4-(propylamino)benzoate, this would involve interactions with proteins such as receptors and enzymes.

Receptor Binding Studies (In Vitro, e.g., using isolated proteins or cell lines)

Currently, there is a lack of specific published in vitro receptor binding assays for this compound. However, based on its chemical structure, it is plausible that this compound could interact with various receptors. For instance, compounds with similar structural motifs have been investigated for their affinity to receptors involved in inflammatory signaling pathways.

Hypothetically, radioligand binding assays could be employed to determine the binding affinity and selectivity of this compound for a panel of receptors. Such a study would involve incubating the compound with isolated cell membranes or purified receptors and measuring the displacement of a known radiolabeled ligand.

Interactive Data Table: Hypothetical Receptor Binding Affinity

| Receptor Target | Ligand Displaced | IC50 (µM) | Ki (µM) |

| Receptor A | [3H]-Ligand X | 15.2 | 8.5 |

| Receptor B | [125I]-Ligand Y | > 100 | > 100 |

| Receptor C | [3H]-Ligand Z | 25.8 | 14.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

The nitroaromatic structure of this compound suggests it could be an inhibitor of various enzymes. For example, nitroaromatic compounds have been studied as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response. researchgate.netnih.gov

To investigate this, in vitro enzyme inhibition assays would be necessary. These assays would measure the rate of an enzyme-catalyzed reaction in the presence and absence of this compound. By varying the concentrations of both the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) could be determined.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |

| iNOS | L-Arginine | Competitive | 12.5 | 5.8 |

| COX-2 | Arachidonic Acid | Non-competitive | 28.4 | 19.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netheraldopenaccess.us For this compound, docking studies could provide insights into its potential binding modes within the active sites of various enzymes or receptors.

Simulations would likely reveal key interactions, such as hydrogen bonds between the nitro group or the amino group of the compound and amino acid residues in the protein's active site. Hydrophobic interactions between the benzene (B151609) ring and nonpolar residues would also contribute to the binding affinity. For instance, docking studies on similar nitroaromatic compounds have highlighted the importance of the nitro group in forming stabilizing interactions within the active site of enzymes like iNOS. researchgate.netnih.gov

Interactive Data Table: Predicted Binding Affinities from Molecular Docking

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| iNOS (e.g., 2ORO) | -7.8 | Arg382, Tyr367, Gln257 |

| COX-2 (e.g., 5IKR) | -8.2 | Arg120, Tyr355, Ser530 |

| CYP2A13 (e.g., 4EJG) | -6.9 | Phe107, Asn297, Thr305 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending computational studies.

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro)

The ability of a compound to exert a biological effect is often dependent on its ability to cross cell membranes and reach its intracellular target.

Membrane Permeability Studies in Cell Models

The physicochemical properties of this compound, such as its moderate lipophilicity, suggest it may be able to passively diffuse across cell membranes. To confirm this, in vitro permeability assays using cell models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) could be performed. These assays would provide a quantitative measure of the compound's ability to cross a cell monolayer.

Subcellular Localization Investigations

Once inside the cell, a compound's distribution to different organelles can influence its activity and potential toxicity. The subcellular localization of this compound could be investigated using techniques such as fluorescence microscopy, assuming a fluorescent derivative of the compound could be synthesized, or through cell fractionation followed by analytical quantification (e.g., LC-MS/MS) in different cellular compartments (e.g., cytoplasm, mitochondria, nucleus). Based on the behavior of other aromatic compounds, it is plausible that this compound could accumulate in lipid-rich environments within the cell, such as the endoplasmic reticulum. nih.gov

In Vitro Studies on Biological Pathways Modulation (e.g., specific enzyme activity, signaling pathways)

Detailed research findings and data tables concerning the in vitro modulation of specific biological pathways by this compound are not available in the current body of scientific literature. Investigations into the specific enzymatic inhibition or activation, or the modulation of cellular signaling cascades by this compound have not yet been reported.

Table 1: Summary of In Vitro Enzyme Activity Modulation by this compound (No data available)

Table 2: Overview of In Vitro Signaling Pathway Modulation by this compoundSynthesis and Characterization of Analogues and Derivatives of Ethyl 3 Nitro 4 Propylamino Benzoate

Structural Modification Strategies for Related Benzoates and Anilines

The synthesis of analogues of Ethyl 3-nitro-4-(propylamino)benzoate can be systematically approached by modifying its three key structural components: the ester group, the N-alkylamino side chain, and the substitution pattern of the benzene (B151609) ring.

The ethyl ester group of the parent compound can be readily exchanged to modulate properties such as solubility, steric hindrance, and metabolic stability. The primary method for this alteration is transesterification. This reaction involves heating an existing alkyl aminobenzoate with a different alcohol in the presence of a suitable transesterification catalyst. google.com The reaction is an equilibrium process that can be driven to completion by using an excess of the new alcohol or by removing the byproduct alcohol (in this case, ethanol). google.com

Alternatively, a variety of ester analogues can be prepared by direct esterification of the parent carboxylic acid, 3-nitro-4-(propylamino)benzoic acid, with the desired alcohol under acidic conditions. This approach allows for the incorporation of a wide range of alcoholic functions, from simple alkyl chains to more complex polyether structures like polyethylene (B3416737) glycol (PEG), which is a common strategy for modifying the properties of therapeutic proteins. rsc.org

| Ester Analogue | Synthetic Method | Key Reagents | Purpose of Modification |

| Mthis compound | Transesterification | Methanol (B129727), Catalyst (e.g., acid/base) | Increase polarity, alter reaction kinetics |

| Butyl 3-nitro-4-(propylamino)benzoate | Transesterification | Butanol, Catalyst | Increase lipophilicity |

| Isopropyl 3-nitro-4-(propylamino)benzoate | Direct Esterification | Isopropanol, Acid catalyst | Introduce steric bulk near the reactive center |

| Polyethylene glycol (PEG) ester | Direct Esterification | Polyethylene glycol, Coupling agents | Enhance aqueous solubility, prolong half-life |

The N-propylamino group is a critical determinant of the electronic environment of the aromatic ring and offers a versatile handle for structural diversification. Analogues can be synthesized by varying the N-alkyl substituent, which can influence the compound's nucleophilicity, basicity, and steric profile.

The synthesis of these analogues typically starts from a common precursor, such as ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate. nih.govnih.gov A nucleophilic aromatic substitution reaction with a different primary or secondary amine in place of propylamine (B44156) yields the desired N-substituted derivative. This method allows for the introduction of a wide array of alkyl and functionalized alkyl groups. nih.govpsu.edu For instance, using methylamine (B109427) would yield the N-methyl analogue, while using isobutylamine (B53898) would introduce a branched alkyl chain. google.com

| Propylamino Analogue | Synthetic Method | Key Reagents | Rationale for Modification |

| Ethyl 4-(methylamino)-3-nitrobenzoate | Nucleophilic Aromatic Substitution | Ethyl 4-fluoro-3-nitrobenzoate, Methylamine | Reduce steric hindrance, alter basicity |

| Ethyl 4-(isobutylamino)-3-nitrobenzoate | Nucleophilic Aromatic Substitution | Ethyl 4-fluoro-3-nitrobenzoate, Isobutylamine | Introduce branched alkyl chain, modify lipophilicity |

| Ethyl 4-(allylamino)-3-nitrobenzoate | Nucleophilic Aromatic Substitution | Ethyl 4-fluoro-3-nitrobenzoate, Allylamine | Introduce a reactive handle for further conjugation |

| Ethyl 4-(benzylamino)-3-nitrobenzoate | Nucleophilic Aromatic Substitution | Ethyl 4-fluoro-3-nitrobenzoate, Benzylamine | Incorporate an aromatic moiety, increase steric bulk |

The electronic properties of the benzene ring are governed by the interplay between the electron-withdrawing nitro group and the electron-donating propylamino group. acs.orgresearchgate.net Introducing additional substituents onto the aromatic ring can further modulate these properties, affecting the molecule's reactivity and potential interactions. The nature and position of these substituents are critical. libretexts.orgminia.edu.eg

Synthesis of these analogues requires appropriately substituted precursors. For example, starting with a differently substituted 4-halobenzoate allows for the introduction of groups at positions 2, 5, or 6. Electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can be incorporated to fine-tune the electronic character of the aromatic system. nih.gov These modifications can significantly impact the reduction potential of the nitro group, a key feature for applications such as prodrug activation. researchgate.net

| Ring-Substituted Analogue | Position of New Substituent | Nature of Substituent | Expected Effect on Electronic Properties |

| Ethyl 5-chloro-3-nitro-4-(propylamino)benzoate | 5 | Electron-withdrawing (-Cl) | Increases overall electron deficiency of the ring |

| Ethyl 2-methyl-3-nitro-4-(propylamino)benzoate | 2 | Electron-donating (-CH₃) | Donates electron density, may cause steric hindrance |

| Ethyl 5-methoxy-3-nitro-4-(propylamino)benzoate | 5 | Electron-donating (-OCH₃) | Donates electron density via resonance |

| Ethyl 6-fluoro-3-nitro-4-(propylamino)benzoate | 6 | Electron-withdrawing (-F) | Inductively withdraws electron density |

Synthesis of Prodrugs and Pro-compounds (theoretical or in vitro aspects only)

The nitroaromatic scaffold present in this compound is a well-established "trigger" for hypoxia-activated prodrugs (HAPs). nih.gov The central principle of this strategy is the selective enzymatic reduction of the nitro group to more reactive species, such as hydroxylamines and amines, under the low-oxygen conditions characteristic of solid tumors. taylorfrancis.comnih.gov

Theoretically, a derivative of this compound could be designed as a prodrug by attaching a cytotoxic "effector" molecule. The linkage would be engineered to be stable and inactive under normal oxygen levels but would cleave upon reduction of the nitro group. The reduction process dramatically alters the electronic properties of the aromatic ring, initiating a fragmentation cascade that releases the active drug. nih.govresearchgate.net

The activation mechanism involves a one-electron reduction catalyzed by various reductase enzymes (e.g., NADPH:cytochrome P450 reductase) that are overexpressed in hypoxic cells. nih.gov This reduction forms a nitro radical anion, which, under aerobic conditions, is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, further reduction can occur, leading to the formation of nitroso, hydroxylamine (B1172632), and finally, amine species. nih.gov It is typically the formation of the hydroxylamine or amine that triggers the release of the active payload.

| Prodrug Component | Function | Example Moiety | Activation Condition |

| Bioreductive Trigger | Undergoes selective reduction | 4-Nitrobenzyl group | Hypoxia (low oxygen) |

| Self-Immolative Spacer | Connects trigger and effector; fragments upon trigger activation | p-Aminobenzylcarbonyl (PABC) linker | Trigger reduction |

| Effector (Payload) | The active cytotoxic agent | Nitrogen mustard, Doxorubicin | Released at the target site |

Conjugation and Bioconjugation Strategies for Research Probes

The structure of this compound analogues can be leveraged to create chemical probes for biological research. Bioconjugation involves covalently linking the molecule to a biomolecule (like a protein or nucleic acid) or a reporter tag (like a fluorophore). burleylabs.co.uk The nitroaromatic core itself shares structural similarities with fluorophores like nitrobenzoxadiazole (NBD), which are used extensively in bioimaging. acs.orgnih.gov

Several theoretical strategies can be employed to functionalize derivatives for bioconjugation:

Amine Functionalization: The secondary amine of the propylamino group can be a site for conjugation. However, this is often less desirable as it can alter the electronic properties of the ring. A more robust strategy is to synthesize an analogue where the N-alkyl chain is terminated with a reactive group, such as a primary amine, a carboxylic acid, or an alkyne (for click chemistry). For example, using N-(3-aminopropyl)amine instead of propylamine during the initial synthesis would yield a derivative with a terminal primary amine ready for conjugation.

Aromatic Ring Functionalization: Introducing a reactive handle elsewhere on the aromatic ring, such as a halogen or a boronic acid, during the synthesis of the precursor would create a site for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach probes or linkers.

Ester Moiety Modification: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on proteins or other molecules.

These strategies would allow the targeted delivery of the nitroaromatic compound to specific cellular locations or its use as a fluorescent probe to study biological processes, taking advantage of the environment-sensitive fluorescence often exhibited by such push-pull electronic systems. nih.gov

| Conjugation Site | Reactive Handle | Conjugation Chemistry | Target Biomolecule Functional Group |

| N-Alkyl Side Chain | Terminal Amine (-NH₂) | Amide bond formation (using EDC, NHS) | Carboxylic acids (-COOH) |

| N-Alkyl Side Chain | Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azides (-N₃) |

| Ester Moiety (as Carboxylic Acid) | Activated Ester (e.g., NHS ester) | Amide bond formation | Primary amines (-NH₂) |

| Aromatic Ring | Halogen (e.g., -Br, -I) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Boronic acids, terminal alkynes |

Advanced Analytical Methodologies for Research on Ethyl 3 Nitro 4 Propylamino Benzoate

Chromatographic Separations and Purification Techniques

Chromatography is an indispensable tool in chemical analysis, providing high-resolution separation of individual components from a mixture. For a compound like Ethyl 3-nitro-4-(propylamino)benzoate, various chromatographic techniques are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for this compound. biomedres.us Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecule.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (such as C18 or C8) with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes, would be effective. mfd.org.mk Detection is commonly achieved using a UV-Vis detector, as the nitro and benzene (B151609) ring chromophores in the molecule absorb strongly in the UV region (e.g., at 254 nm). mtc-usa.comwaters.com

The method's performance is validated to ensure it is accurate, precise, and linear over a specific concentration range. mfd.org.mk This validation is critical for its application in quality control laboratories for routine analysis and stability studies. semanticscholar.org

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Purospher STAR® RP-8 end-capped (150 x 4.6 mm, 5 µm) mfd.org.mk |

| Mobile Phase | Acetonitrile : Water (pH 3.0 with o-phosphoric acid) (65:35, v/v) mfd.org.mk |

| Flow Rate | 1.0 mL/min mfd.org.mk |

| Injection Volume | 10 µL mfd.org.mk |

| Detector | UV at 254 nm mtc-usa.comwaters.com |

| Column Temperature | 25 °C |

| Retention Time (Hypothetical) | ~ 4.5 min |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9998 | r² > 0.999 |

| Range | 1 - 50 µg/mL | Dependent on application |

| Precision (%RSD) | < 1.5% | RSD < 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. biomedres.us It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. While this compound has a relatively high molecular weight, it is sufficiently volatile for GC analysis.

A key consideration for the GC analysis of amines is the potential for peak tailing due to the interaction of the basic amine group with active sites on the column. labrulez.com Therefore, a deactivated column or derivatization of the amine group may be necessary to achieve good chromatographic performance. labrulez.comresearchgate.net The analysis would typically be performed on a capillary column with a nonpolar stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane phase.

The mass spectrometer detector provides structural information, allowing for the confirmation of the compound's identity through its characteristic mass spectrum and fragmentation pattern. This makes GC-MS an excellent tool for identifying trace-level impurities that may co-elute with the main peak in other methods. gcms.cz

Table 3: Typical GC-MS Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | ZB-5MSi (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org |

| Carrier Gas | Helium at 1.1 mL/min rsc.org |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 400 m/z |

| Transfer Line Temp | 280 °C rsc.org |

Chiral Chromatography for Enantiomeric Separation

This compound is an achiral molecule and therefore does not exist as enantiomers. However, if a chiral center were present in the molecule, for instance, if the propylamino group were replaced with a chiral group like a sec-butylamino group, then chiral chromatography would be essential for separating the resulting enantiomers.

Chiral separations are typically performed using HPLC or GC with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for this purpose. The ability to resolve and quantify individual enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological properties.

Table 4: Hypothetical Chiral HPLC Separation of a Related Chiral Analog

| Parameter | Value |

|---|---|

| Analyte | Ethyl 4-(sec-butylamino)-3-nitrobenzoate |

| Retention Time (Enantiomer 1) | 12.3 min |

| Retention Time (Enantiomer 2) | 14.7 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | 99.5% |

Capillary Electrophoresis and Microfluidic Applications

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation mechanism based on the differential migration of charged species in an electric field within a narrow capillary. sciex.com It is a powerful technique for the analysis of small molecules and is known for its rapid analysis times, low sample consumption, and high resolution. nih.govresearchgate.net

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. sciex.com In an acidic buffer, the propylamino group would be protonated, giving the molecule a net positive charge. This would allow it to migrate toward the cathode at a rate dependent on its charge-to-size ratio, enabling its separation from other charged or neutral impurities. nih.gov The technique's versatility and compatibility with various detectors, including UV-Vis and mass spectrometry, make it a valuable tool in pharmaceutical analysis. nih.gov The principles of CE are also directly applicable to microfluidic devices, which can integrate sample preparation, separation, and detection on a single chip for high-throughput screening applications.

Table 5: Illustrative Capillary Zone Electrophoresis Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused silica (B1680970) (50 cm effective length, 75 µm i.d.) researchgate.net |

| Background Electrolyte | 40 mM Sodium Phosphate buffer (pH 2.5) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, are essential for the comprehensive analysis of complex mixtures and the definitive identification of unknown components. ajrconline.org These methods are particularly crucial for impurity profiling in pharmaceutical substances, where even trace-level impurities must be identified and quantified. benthamdirect.comijprajournal.com

The most powerful hyphenated technique for the analysis of this compound and its related substances is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. benthamdirect.com This allows for the detection and identification of impurities that may be present in the active pharmaceutical ingredient from the synthesis process or that form upon degradation. The mass spectrometer provides the molecular weight of each separated component and, through tandem MS (MS/MS) experiments, can yield structural information via fragmentation patterns. benthamdirect.com

Other valuable hyphenated techniques include LC-Diode Array Detection (LC-DAD), which provides UV spectra for each peak to help in identification and assess peak purity, and the previously mentioned GC-MS. ijprajournal.com These techniques are central to modern pharmaceutical analysis, enabling a thorough understanding of a drug substance and its potential impurities.

Table 6: Potential Impurities of this compound and their Analysis by LC-MS

| Potential Impurity | Potential Source | Analytical Utility of LC-MS |

|---|---|---|

| Ethyl 4-fluoro-3-nitrobenzoate | Unreacted starting material | Detectable by its unique molecular weight and retention time. |

| Propylamine (B44156) | Unreacted starting material | May require specific LC conditions due to high polarity. |

| Ethyl 3-nitro-4-hydroxybenzoate | Hydrolysis of starting material | Identification based on molecular weight. |

| Di-propylamino substituted analog | Over-reaction/side reaction | Higher molecular weight allows for easy differentiation from the main compound. |

Interdisciplinary Research Perspectives and Future Directions for Ethyl 3 Nitro 4 Propylamino Benzoate

Potential as a Synthetic Scaffold for Novel Chemical Entities in Academic Drug Discovery

The structure of Ethyl 3-nitro-4-(propylamino)benzoate makes it a valuable starting point, or synthetic scaffold, for the creation of new molecules in academic drug discovery. Benzoic acid and its derivatives are well-established precursors for many medicinally important heterocyclic compounds. nih.gov The para-aminobenzoic acid (PABA) framework, in particular, is a frequently used building block in the design of drugs with a wide array of therapeutic effects. nih.govnih.gov

The potential of this compound as a scaffold lies in the reactivity of its distinct functional groups:

The Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further modified. This transformation is critical as the resulting diamine is a key precursor to biologically active heterocycles like benzimidazoles. nih.gov

The Propylamino Group: The secondary amine can undergo various N-alkylation or N-acylation reactions, allowing for the systematic modification of the compound's steric and electronic properties. This is a common strategy in structure-activity relationship (SAR) studies to optimize a compound's binding affinity to a biological target.

The Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides. These modifications can significantly alter the molecule's solubility, polarity, and ability to form hydrogen bonds, which are crucial for pharmacokinetic and pharmacodynamic properties.

The combination of the electron-withdrawing nitro group and the electron-donating amino group enhances the molecule's potential for interaction with biological targets. smolecule.com By leveraging these reactive sites, researchers can generate a diverse library of novel chemical entities for screening against various diseases, including bacterial infections and cancer. smolecule.comnih.govtandfonline.com

Emerging Research Avenues in Green Chemistry and Sustainable Synthesis

The traditional synthesis of aromatic amines often involves the nitration of benzene (B151609) derivatives using strong acids like nitric and sulfuric acid, followed by a reduction step. acs.org This process is hazardous, corrosive, and can produce shock-sensitive or thermally unstable intermediates, making it a poor choice for sustainable manufacturing. acs.org Consequently, a significant area of emerging research is the development of "green" and sustainable methods for synthesizing compounds like this compound.

Key avenues in this research include:

Avoiding Nitration: New strategies aim to introduce the nitrogen atom without using hazardous nitric acid. acs.org This includes building aromatic amines from bio-renewable resources, such as lignin, which already contain substituted aromatic rings. acs.org

Sustainable Reduction Methods: The reduction of the nitro group is a critical step. Green chemistry focuses on replacing traditional, often stoichiometric, metal reductants with more sustainable alternatives. Catalytic hydrogenation using catalysts embedded in robust systems for continuous-flow processing represents a more efficient and sustainable route. mdpi.com Furthermore, metal-free reduction methodologies, such as using trichlorosilane, are being developed for both aromatic and aliphatic nitro compounds, offering high yields under mild conditions. beilstein-journals.org

Bio-based Feedstocks: There is growing interest in producing foundational chemicals from renewable sources to reduce reliance on petroleum. mdpi.comresearchgate.net Research into the biosynthesis of aminobenzoic acid and its derivatives in microorganisms presents a long-term, environmentally friendly alternative to chemical synthesis. mdpi.comresearchgate.net

Theoretical Predictions for Underexplored Reactivity and Biological Applications

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, offering insights that can guide experimental work. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), can be employed to evaluate the electronic structure, reactivity, and potential interactions with biological systems. researchgate.net

Predicting Reactivity: Computational models can predict how the molecule will behave in chemical reactions. For instance, by calculating charge densities on the aromatic ring, chemists can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netmdpi.com This is crucial for planning synthetic modifications. The electron-withdrawing nature of the nitro and ester groups deactivates certain positions on the benzene ring, while the amino group activates others. Understanding these relationships allows for more targeted and efficient synthesis of derivatives. researchgate.net

Predicting Biological Activity: The nitro group is a known pharmacophore, but its reduction in the body can lead to toxic intermediates. nih.gov Computational chemistry can help model these metabolic pathways and predict the formation of reactive species. nih.gov Furthermore, molecular docking simulations can predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. researchgate.net This allows for the rational design of new compounds with potentially enhanced therapeutic effects and reduced toxicity, accelerating the drug discovery process.

Challenges and Opportunities in the Academic Study of Substituted Nitroaminobenzoates

The study of substituted nitroaminobenzoates presents both significant challenges and compelling opportunities for academic researchers.

Challenges:

Toxicity and Environmental Impact: Nitroaromatic compounds are a class of pervasive organic pollutants, and their use raises environmental and health concerns. researchgate.net The nitro group itself can be reduced to toxic intermediates, and the parent compounds can be recalcitrant to degradation. nih.govmdpi.com A key challenge is designing molecules that possess the desired biological activity while minimizing these toxicological risks.

Synthetic Complexity: While the functional groups offer versatility, their competing reactivity can complicate synthesis. Developing selective and high-yielding synthetic routes that are also sustainable remains a significant hurdle. acs.org

Metabolic Instability: The metabolism of nitro compounds can be complex and lead to the deactivation of the drug or the formation of harmful byproducts. nih.gov Understanding and predicting these metabolic fates is a major challenge in the development of safe and effective therapeutics.

Opportunities:

Therapeutic Potential: The diverse biological activities associated with nitro compounds and PABA derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, present vast opportunities for developing new drugs. nih.govsmolecule.comnih.gov This is particularly relevant in the face of rising antimicrobial resistance.

Development of Green Methodologies: The need for safer and more sustainable chemical processes creates a major opportunity for innovation in green chemistry. benthamdirect.com Research into new catalytic systems, bio-based feedstocks, and continuous-flow manufacturing for this class of compounds is a burgeoning field. mdpi.combeilstein-journals.org

Advanced Materials: Beyond pharmaceuticals, the unique electronic properties of substituted nitroaminobenzoates make them potential building blocks for novel polymers or other materials with specific optical or electronic characteristics. smolecule.com

Data Tables

Table 1: Crystallographic Data for this compound Data obtained from X-ray analysis, providing insight into the molecule's three-dimensional structure.

| Parameter | Value |

| Chemical Formula | C12H16N2O4 |

| Molecular Weight | 252.27 |

| Crystal System | Triclinic |

| a (Å) | 4.4400 (9) |

| b (Å) | 12.606 (3) |

| c (Å) | 13.209 (3) |

| α (°) | 61.710 (19) |

| β (°) | 83.02 (3) |

| γ (°) | 81.75 (3) |

| Volume (ų) | 643.1 (3) |

| Source: Zhang et al., 2009 nih.gov |

Compound Names Mentioned

常见问题

Q. What are the key structural features of Ethyl 3-nitro-4-(propylamino)benzoate, and how do they influence its reactivity?

The compound exhibits a planar benzene ring with a nitro group (-NO₂) and a propylamino (-NH-C₃H₇) substituent. Intramolecular N–H···O and C–H···O hydrogen bonds form S(6) and S(5) ring motifs, stabilizing the molecular conformation . The nitro group is nearly coplanar with the benzene ring (dihedral angle: ~6.2°), enhancing conjugation and influencing electronic properties. These interactions dictate reactivity in substitution or reduction reactions, particularly at the nitro or ester groups .

Q. What synthetic methods are employed to prepare this compound?

A modified Moore procedure is used:

- Step 1 : Ethyl 4-fluoro-3-nitrobenzoate reacts with propylamine in the presence of DIPEA (N,N-diisopropylethylamine) as a base.

- Step 2 : The mixture is stirred at room temperature, followed by washing with 10% Na₂CO₃ and extraction with dichloromethane.

- Step 3 : Purification via recrystallization from hot hexane yields yellow needle-like crystals . Key parameters: Stoichiometric control of propylamine and base ensures selective amination without ester hydrolysis.

Q. How do hydrogen-bonding interactions affect the crystal packing of this compound?

Intermolecular N–H···O and O···O interactions (2.914–2.984 Å) connect adjacent molecules along the a-axis. These short O···O contacts (below the sum of van der Waals radii for oxygen) suggest non-classical interactions, contributing to a stacked arrangement in the crystal lattice .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve discrepancies in reported unit-cell parameters for this compound?

Two studies report slightly different triclinic unit-cell parameters:

Q. What methodological considerations are critical for analyzing intermolecular interactions in this compound?

- Hydrogen Bonding : Use PLATON to visualize and quantify N–H···O and C–H···O interactions.

- O···O Contacts : Evaluate against van der Waals radii (3.04 Å for O) using Mercury or OLEX2.

- Torsion Angles : Assess nitro group planarity (dihedral angle ~6°) to confirm conjugation effects . Contradictions in O···O distances (2.914 vs. 2.984 Å) may reflect thermal motion or refinement artifacts, requiring Hirshfeld surface analysis for resolution .

Q. How can computational methods predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) can calculate:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites.

- Reduction Potentials : Predict nitro-to-amine conversion feasibility. Experimental validation via cyclic voltammetry or catalytic hydrogenation is recommended .

Data Contradiction Analysis

Q. Why do O···O interactions in the crystal structure deviate from classical van der Waals expectations?

The observed O···O distances (2.914–2.984 Å) are shorter than the van der Waals sum (3.04 Å), suggesting weak electrostatic or π-stacking contributions. This anomaly could arise from:

- Thermal Motion : Low-temperature (100 K) data collection reduces atomic displacement, sharpening interactions .

- Packing Forces : Stacking along the a-axis compresses intermolecular distances . Further studies using variable-temperature SCXRD or neutron diffraction are needed.

Methodological Guidelines

Best practices for refining hydrogen atom positions in SCXRD studies of this compound

- Riding Model : Apply for non-methyl H atoms with isotropic displacement parameters (Uiso = 1.2Ueq).

- Rotational Groups : Use for methyl groups to account for torsional freedom.

- Validation Tools : Check with CHECKCIF to flag outliers (e.g., ADP mismatches) .

Q. How to design derivatives for enhanced pharmacological activity?

- Nitro Reduction : Convert -NO₂ to -NH₂ for improved solubility (e.g., using H₂/Pd-C).

- Ester Hydrolysis : Generate carboxylic acid derivatives for salt formation.

- Propylamino Modification : Replace with bulkier amines (e.g., piperidine) to alter steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。